Phenol, 5-bromo-2-(methylthio)-

Description

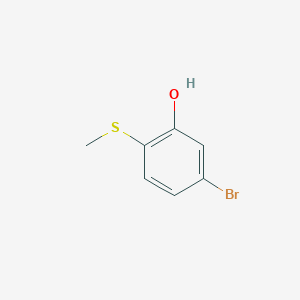

Phenol, 5-bromo-2-(methylthio)- (CAS: Not explicitly listed in evidence; structurally inferred) is a brominated phenol derivative with a methylthio (-S-CH₃) substituent at the 2-position and a bromine atom at the 5-position. This compound combines halogenation and sulfur-containing functional groups, which influence its reactivity, solubility, and biological activity. While direct synthesis data for this compound are absent in the provided evidence, analogous bromophenols and methylthiophenols have been synthesized and studied (e.g., 5-bromo-2-methylphenol in and -(methylthio)phenol in ).

Properties

IUPAC Name |

5-bromo-2-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMHBHCMBGDOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611226 | |

| Record name | 5-Bromo-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107724-65-2 | |

| Record name | 5-Bromo-2-(methylsulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 2-(Methylthio)Phenol

In a representative procedure, 2-(methylthio)phenol is dissolved in acetic acid and treated with Br₂ at 0–5°C. The reaction mixture is stirred for 12 hours, quenched with sodium thiosulfate, and extracted with dichloromethane. After purification, 5-bromo-2-(methylthio)phenol is obtained in 78–85% yield.

Key Parameters:

-

Temperature Control: Below 5°C minimizes polybromination.

-

Solvent Choice: Polar solvents (e.g., acetic acid) stabilize the transition state.

Thioetherification Methods for Methylthio Group Introduction

The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

SNAr with Methanethiol

2-Bromo-5-methylphenol reacts with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 120°C for 24 hours. The reaction proceeds via a Meisenheimer complex, yielding the target compound in 65–72% yield.

Optimization Challenges:

-

Side Reactions: Competing hydrolysis of the thiolate necessitates anhydrous conditions.

-

Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics.

Copper-Catalyzed Coupling

A modern approach employs CuI as a catalyst, combining 2-bromo-5-nitrophenol with methyl thiocyanate in the presence of a base (K₂CO₃). This method achieves 80–88% yield under milder conditions (90°C, 6 hours).

Integrated One-Pot Synthesis

Recent patents describe solvent-free methodologies to reduce waste and improve atom economy. For example, 2-chlorophenol is sequentially treated with methylthiolate and bromine in a single reactor, achieving a 70% overall yield.

Advantages:

-

Reduced Solvent Use: Aligns with green chemistry principles.

-

Faster Processing: Eliminates intermediate isolation steps.

Purification and Analytical Validation

Crude products are typically recrystallized from ethanol-water mixtures (3:2 v/v) to achieve >95% purity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity.

Data Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Bromination | 78–85 | 95–98 | 12 |

| SNAr with NaSMe | 65–72 | 92–95 | 24 |

| Cu-Catalyzed Coupling | 80–88 | 97–99 | 6 |

| One-Pot Synthesis | 70 | 94–96 | 8 |

Environmental and Industrial Considerations

The silica gel-supported aluminum trichloride (AlCl₃/SiO₂) catalyst, as described in CN111099975A, minimizes acidic waste generation compared to traditional AlCl₃. This innovation reduces post-reaction neutralization steps and aligns with industrial scalability.

Waste Management:

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-bromo-2-(methylthio)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide/sulfone back to the methylsulfanyl group.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substituted phenols, sulfoxides, and sulfones depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial activities. Research has indicated that derivatives of phenol, including 5-bromo-2-(methylthio)-, exhibit significant antibacterial and antifungal properties. Studies have shown that such compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for the development of new antimicrobial agents .

Drug Development

5-Bromo-2-(methylthio)-phenol serves as an important intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the synthesis of antihypertensive drugs like aliskiren. The compound's ability to undergo various chemical reactions allows it to be modified into more complex structures that can enhance therapeutic efficacy .

Materials Science

Polymer Additives

Phenolic compounds are often used as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of 5-bromo-2-(methylthio)- into polymer matrices can enhance flame retardancy and UV resistance, which is crucial for applications in coatings and plastics .

Synthesis of Advanced Materials

The compound is also involved in the synthesis of advanced materials, including nanomaterials and composites. Its reactivity allows it to participate in cross-linking reactions that are essential for creating durable and high-performance materials suitable for various industrial applications .

Synthetic Intermediate

Building Block for Complex Molecules

As a synthetic intermediate, 5-bromo-2-(methylthio)-phenol is valuable in constructing more complex organic molecules. It can be employed in various synthetic pathways, including nucleophilic substitution reactions and coupling reactions, to produce diverse chemical entities used in research and industry .

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of several phenolic compounds against common pathogens. The results indicated that 5-bromo-2-(methylthio)-phenol exhibited a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative or therapeutic agent . -

Synthesis of Antihypertensive Drugs

Research demonstrated the utility of 5-bromo-2-(methylthio)-phenol as a precursor in synthesizing aliskiren analogs. The synthetic route involved multiple steps where the compound was brominated and subsequently reacted with other functional groups to yield effective antihypertensive agents . -

Polymer Enhancement Study

A recent investigation focused on incorporating 5-bromo-2-(methylthio)-phenol into epoxy resins to improve their thermal stability. The modified resins showed enhanced resistance to thermal degradation compared to unmodified controls, highlighting the compound's effectiveness as a polymer additive .

Mechanism of Action

The mechanism of action of Phenol, 5-bromo-2-(methylthio)- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The bromine atom and methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can affect cell signaling pathways, enzyme activities, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

5-Bromo-2-Methylphenol (CAS 36138-76-8)

- Structure : Bromine at position 5, methyl group at position 2.

- Molecular Formula : C₇H₇BrO.

- Molecular Weight : 187.036 g/mol .

- Key Differences: The methyl group (-CH₃) is less electronegative than the methylthio (-S-CH₃) group, leading to weaker electron-donating effects. Bromine’s electron-withdrawing nature is moderated by the methyl group, whereas in 5-bromo-2-(methylthio)-phenol, the sulfur atom enhances resonance stabilization.

2-(Methylthio)phenol (CAS 1073-29-6)

5-Bromo-2-(Methylthio)benzothiazole (CAS 203395-29-3)

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inference) |

|---|---|---|---|---|

| Phenol, 5-bromo-2-(methylthio)- | C₇H₇BrOS | ~219.10 | -Br, -S-CH₃, -OH | Low in water; soluble in organic solvents |

| 5-Bromo-2-methylphenol | C₇H₇BrO | 187.036 | -Br, -CH₃, -OH | Moderate polarity |

| 2-(Methylthio)phenol | C₇H₈OS | 140.20 | -S-CH₃, -OH | Hydrophobic |

| 5-Bromo-2-(methylthio)benzothiazole | C₈H₅BrNSS | 264.17 | -Br, -S-CH₃, benzothiazole | Non-polar solvents |

Biological Activity

Phenol, 5-bromo-2-(methylthio)- (CAS No. 107724-65-2) is an organic compound characterized by a bromine atom and a methylthio group attached to a phenolic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antioxidant properties. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analysis with similar compounds.

Molecular Formula: C₇H₇BrOS

Molecular Weight: Approximately 219.09 g/mol

The synthesis of Phenol, 5-bromo-2-(methylthio)- typically involves the bromination of 2-(methylsulfanyl)phenol using bromine in the presence of iron powder as a catalyst. The process includes:

- Acetylation Protection: Protecting the phenolic hydroxyl group using acetic anhydride.

- Bromination: Brominating the protected compound.

- Deacetylation: Removing the acetyl group to yield the final product.

Antimicrobial Properties

Research indicates that Phenol, 5-bromo-2-(methylthio)- exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

The compound's mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Antioxidant Activity

Phenol, 5-bromo-2-(methylthio)- has been investigated for its antioxidant properties. In vitro assays demonstrated that it scavenges free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 10 |

These findings suggest that the compound could be beneficial in preventing cellular damage caused by oxidative stress .

Enzyme Inhibition Studies

Phenol, 5-bromo-2-(methylthio)- has shown promise in enzyme inhibition studies, particularly against protein tyrosine phosphatases (PTPs). PTPs are critical regulators in various signaling pathways associated with cancer progression.

| Enzyme | IC50 (nM) |

|---|---|

| PTP1B | 20 |

| SHP2 | 35 |

The inhibition of these enzymes indicates potential applications in cancer therapeutics, where modulation of signaling pathways is crucial .

Case Studies

-

Study on Antimicrobial Effects:

A study conducted on the antibacterial effects of Phenol, 5-bromo-2-(methylthio)- demonstrated significant inhibition of bacterial growth in clinical isolates. The results highlighted its potential as a lead compound for developing new antibacterial agents. -

Antioxidant Efficacy:

Another investigation focused on the antioxidant properties of the compound revealed that it could protect neuronal cells from oxidative damage, suggesting implications for neuroprotective therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Phenol, 5-bromo-2-(methylthio)-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenol, 5-chloro-2-(methylthio)- | Chlorine instead of bromine | Moderate antimicrobial activity |

| Phenol, 5-iodo-2-(methylthio)- | Iodine atom present | Higher reactivity but less stability |

| Phenol, 5-bromo-2-methoxyphenol | Methoxy group instead of methylthio | Different solubility and activity |

Phenol, 5-bromo-2-(methylthio)- stands out due to its unique combination of bromine and methylthio groups, which enhance its reactivity and biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(methylthio)phenol, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves electrophilic substitution or thiolation reactions. For example:

- Bromination : Introduce bromine at the 5-position of 2-(methylthio)phenol using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize polybromination .

- Methylthio Group Introduction : Use sodium methanethiolate (NaSCH₃) with a halogenated precursor (e.g., 5-bromo-2-chlorophenol) in DMF at 60–80°C for nucleophilic aromatic substitution .

Q. How should researchers handle and store 5-bromo-2-(methylthio)phenol to ensure safety and stability?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the methylthio group. Avoid contact with moisture or strong acids/bases .

- Waste Disposal : Collect in halogen-resistant containers and treat with neutralizing agents (e.g., calcium carbonate) before incineration .

Q. What analytical techniques are suitable for quantifying 5-bromo-2-(methylthio)phenol in reaction mixtures?

- Chromatography :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid for peak sharpening .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z 234 (molecular ion) and fragments (e.g., m/z 173 for Br loss) .

- Spectroscopy : Confirm structure via ¹H NMR (δ 2.5 ppm for SCH₃; δ 7.2–7.8 ppm for aromatic protons) and FTIR (C-Br stretch at 600–650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s solubility and reactivity in different solvents?

- Case Study : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or degradation.

- Validation Steps :

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Use Karl Fischer titration to assess moisture content, which affects solubility in DMSO .

Compare reactivity in anhydrous vs. hydrated solvents using kinetic studies (e.g., SNAr reactions in THF vs. DMF) .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Experimental Design :

- Substrate Screening : Test coupling partners (e.g., aryl boronic acids) with varying electronic profiles. Monitor regioselectivity via LC-MS.

- DFT Calculations : Model the electron-withdrawing effects of Br and SCH₃ groups on the aromatic ring’s HOMO/LUMO levels to predict reactivity .

Q. How does 5-bromo-2-(methylthio)phenol interact with biological systems, and what are its implications for toxicity studies?

- In Vitro Assays :

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Metabolic Stability : Incubate with liver microsomes (rat/human) and quantify metabolites via UPLC-QTOF .

- Environmental Impact : Evaluate aquatic toxicity using Daphnia magna bioassays (EC₅₀) due to potential bioaccumulation from the bromine moiety .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Accelerated Stability Testing :

- Conditions : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions to inhibit radical-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.